Cas no 1374134-46-9 ((3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol)

(3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol 化学的及び物理的性質
名前と識別子
-
- (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol
- AC1MCMP8
- (3-bromo-6-chloro-4-methylpyridin-2-yl)methanol
- ACMC-209iwx
- 3-Bromo-5-nitrophenylboronic acid
- ANW-28783
- (3-bromo-5-trifluoromethoxy-phenyl)-methanol
- 3-Bromo-5-nitrobenzeneboronic acid
- CTK1C2059
- SureCN3755068
- DA-11222
- (3-Bromo-6-chloro-4-methyl-pyridin-2-yl)-methanol
- AKOS032948073
- PXLTWJQATINGOW-UHFFFAOYSA-N
- SCHEMBL2723736
- 1374134-46-9
-
- MDL: MFCD26383635
- インチ: InChI=1S/C7H7BrClNO/c1-4-2-6(9)10-5(3-11)7(4)8/h2,11H,3H2,1H3
- InChIKey: PXLTWJQATINGOW-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC(=C1Br)CO)Cl
計算された属性
- せいみつぶんしりょう: 234.93995g/mol
- どういたいしつりょう: 234.93995g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D257124-1g |
(3-bromo-6-chloro-4-methylpyridin-2-yl)methanol |
1374134-46-9 | 95% | 1g |
$498 | 2024-06-09 | |
eNovation Chemicals LLC | D257124-1g |
(3-bromo-6-chloro-4-methylpyridin-2-yl)methanol |
1374134-46-9 | 95% | 1g |
$498 | 2025-02-21 | |
eNovation Chemicals LLC | D257124-5g |
(3-bromo-6-chloro-4-methylpyridin-2-yl)methanol |
1374134-46-9 | 95% | 5g |
$1585 | 2025-03-03 | |
eNovation Chemicals LLC | D257124-1g |
(3-bromo-6-chloro-4-methylpyridin-2-yl)methanol |
1374134-46-9 | 95% | 1g |
$498 | 2025-03-03 | |
eNovation Chemicals LLC | D257124-5g |
(3-bromo-6-chloro-4-methylpyridin-2-yl)methanol |
1374134-46-9 | 95% | 5g |
$1585 | 2025-03-03 | |
eNovation Chemicals LLC | D257124-5g |
(3-bromo-6-chloro-4-methylpyridin-2-yl)methanol |
1374134-46-9 | 95% | 5g |
$1585 | 2024-06-09 | |
eNovation Chemicals LLC | D257124-5g |
(3-bromo-6-chloro-4-methylpyridin-2-yl)methanol |
1374134-46-9 | 95% | 5g |
$1585 | 2025-02-21 | |
eNovation Chemicals LLC | D257124-1g |
(3-bromo-6-chloro-4-methylpyridin-2-yl)methanol |
1374134-46-9 | 95% | 1g |
$498 | 2025-03-03 |
(3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
(3-bromo-6-chloro-4-methyl-2-pyridinyl)methanolに関する追加情報
Latest Research Advances on (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol (CAS: 1374134-46-9) in Chemical Biology and Pharmaceutical Applications
The compound (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol (CAS: 1374134-46-9) has recently emerged as a key intermediate in the synthesis of novel pharmaceutical agents and bioactive molecules. This heterocyclic alcohol derivative has attracted significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this compound as a building block for Bruton's tyrosine kinase (BTK) inhibitors. The research team utilized (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol as a core structure to develop potent and selective BTK inhibitors with improved pharmacokinetic properties. The compound's halogen substituents proved particularly valuable for structure-activity relationship optimization.
In synthetic chemistry applications, researchers have developed novel catalytic methods for the further functionalization of (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol. A recent Nature Communications paper (2024) described a palladium-catalyzed cross-coupling approach that enables efficient conversion of this compound into various derivatives while preserving the valuable hydroxyl functionality. This advancement significantly expands the synthetic utility of this building block.
From a pharmacological perspective, studies have investigated the metabolic stability and toxicity profile of (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol derivatives. Recent in vitro and in vivo data suggest that properly modified derivatives exhibit favorable ADME (absorption, distribution, metabolism, and excretion) properties, making them promising candidates for further drug development. The compound's structural features appear to contribute to enhanced membrane permeability while maintaining acceptable safety profiles.
Current research directions include exploring the use of (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol in PROTAC (proteolysis targeting chimera) development and other targeted protein degradation strategies. The compound's ability to serve as a linker component while providing additional points for structural diversification makes it particularly valuable in these emerging therapeutic approaches. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines.
Analytical characterization of (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol has also seen recent advancements. New HPLC and LC-MS methods have been developed to ensure the purity and quality of this compound in pharmaceutical applications. These analytical developments are crucial for maintaining consistency in drug substance manufacturing processes that utilize this intermediate.
Looking forward, researchers anticipate that (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol will continue to play an important role in medicinal chemistry, particularly in the development of targeted therapies for oncology and inflammatory diseases. Its unique combination of reactivity, stability, and synthetic versatility positions it as a valuable tool for drug discovery programs aiming to address unmet medical needs.
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